molecular formula C24H30O5 B195056 6-Deschloro-6,7-epoxy Cyproterone Acetate CAS No. 15423-97-9

6-Deschloro-6,7-epoxy Cyproterone Acetate

Cat. No.: B195056
CAS No.: 15423-97-9
M. Wt: 398.5 g/mol
InChI Key: XFELGPWPVWOTLJ-IWMHJGDMSA-N
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Description

6-Deschloro-6,7-epoxy Cyproterone Acetate is a synthetic steroidal compound with the molecular formula C24H30O5 and a molecular weight of 398.49 g/mol . It is a derivative of Cyproterone Acetate, which is known for its anti-androgenic properties. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deschloro-6,7-epoxy Cyproterone Acetate involves multiple steps, starting from the precursor Cyproterone Acetate. The key steps include the removal of the chlorine atom and the formation of the epoxy group. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography for quality control .

Chemical Reactions Analysis

Types of Reactions

6-Deschloro-6,7-epoxy Cyproterone Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

6-Deschloro-6,7-epoxy Cyproterone Acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Deschloro-6,7-epoxy Cyproterone Acetate involves its interaction with androgen receptors. It acts as an anti-androgen by blocking the binding of dihydrotestosterone to these receptors, thereby inhibiting androgenic effects. This mechanism is similar to that of Cyproterone Acetate, but the absence of the chlorine atom and the presence of the epoxy group may result in different binding affinities and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Deschloro-6,7-epoxy Cyproterone Acetate is unique due to the absence of the chlorine atom and the presence of the epoxy group. These structural differences may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-11(25)24(29-12(2)26)8-6-14-19-15(5-7-22(14,24)3)23(4)16-9-13(16)18(27)10-17(23)20-21(19)28-20/h10,13-16,19-21H,5-9H2,1-4H3/t13-,14+,15+,16+,19+,20-,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFELGPWPVWOTLJ-IWMHJGDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C4C(O4)C5=CC(=O)C6CC6C35C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]4[C@H](O4)C5=CC(=O)[C@@H]6C[C@@H]6[C@]35C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540378
Record name [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15423-97-9
Record name [(1S,2S,3S,5R,9R,11S,12R,13S,16R,17S)-16-acetyl-2,17-dimethyl-6-oxo-10-oxahexacyclo[10.7.0.02,8.03,5.09,11.013,17]nonadec-7-en-16-yl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,7α-Epoxy-17-hydroxy-1α,2α-methylenepregna-4-ene-3,20-dione-17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deschloro-6,7-epoxy Cyproterone Acetate
Reactant of Route 2
6-Deschloro-6,7-epoxy Cyproterone Acetate
Reactant of Route 3
6-Deschloro-6,7-epoxy Cyproterone Acetate
Reactant of Route 4
6-Deschloro-6,7-epoxy Cyproterone Acetate
Reactant of Route 5
6-Deschloro-6,7-epoxy Cyproterone Acetate
Reactant of Route 6
6-Deschloro-6,7-epoxy Cyproterone Acetate

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